Mebeverine

Beschreibung

Eigenschaften

IUPAC Name |

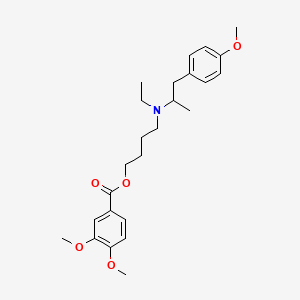

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVKHNNGDFVQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2753-45-9 (hydrochloride) | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023238 | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-06-7 | |

| Record name | (±)-Mebeverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebeverine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebeverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebeverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebeverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBEVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F80CC3NNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebeverine Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and other functional bowel disorders.[1][2][3] Its primary therapeutic action is the direct relaxation of the smooth muscles of the gastrointestinal tract, alleviating symptoms such as abdominal pain, cramping, and bloating.[3][4] Unlike anticholinergic agents with systemic effects, this compound hydrochloride's activity is largely localized to the gut, which minimizes common side effects associated with systemic antimuscarinic drugs.[1][5] This technical guide provides an in-depth overview of the chemical properties and structure of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its signaling pathway.

Chemical Structure

This compound hydrochloride possesses a chiral center, and the commercially available drug is a racemic mixture.[5] The structural details are as follows:

-

IUPAC Name: 4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate;hydrochloride[6]

-

SMILES String: CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl[6]

The molecule consists of a substituted β-phenylethylamine derivative linked via an ester bond to a dimethoxybenzoic acid moiety.

Chemical Properties

The key chemical and physical properties of this compound hydrochloride are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₅H₃₆ClNO₅ | [6] |

| Molecular Weight | 466.01 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 135 °C | [3] |

| Boiling Point (Predicted) | 543.8 ± 50.0 °C at 760 mmHg | [4] |

| Solubility | Very soluble in water; Soluble in DMSO and ethanol | [3] |

| pKa | 10.7 | [7] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties are crucial for quality control and drug development.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity.[8]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9][10]

Procedure:

-

Sample Preparation: A small amount of this compound hydrochloride is finely powdered.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped to pack the sample into the sealed end.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus.[11][12]

-

Heating and Observation: The heating bath is heated slowly and steadily. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[8][9]

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a particular solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the filtered solution is then determined.

Procedure:

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent (e.g., water, ethanol).

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis: The solution is filtered to remove any undissolved solid. The concentration of this compound hydrochloride in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a drug at different physiological pH levels.[13]

Principle: A solution of the drug is titrated with a standardized acid or base, and the pH of the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

Procedure:

-

Solution Preparation: A known concentration of this compound hydrochloride is dissolved in water.[16]

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.[14][16]

-

Titration: A standard solution of a strong base (e.g., NaOH) is added in small, known increments. After each addition, the pH of the solution is recorded.[16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]

Mechanism of Action and Signaling Pathway

The antispasmodic effect of this compound hydrochloride is multifactorial, involving several distinct mechanisms at the cellular level within the gastrointestinal smooth muscle.[1][4]

-

Calcium Channel Blockade: this compound hydrochloride inhibits the influx of calcium ions into smooth muscle cells by blocking L-type calcium channels.[4][17] This reduction in intracellular calcium concentration leads to muscle relaxation and the prevention of spasms.[4][12]

-

Sodium Channel Modulation: The compound also modulates voltage-operated sodium channels, which reduces muscle cell excitability and diminishes the response to stimuli that would typically trigger contractions.[1][4][6][18]

-

Muscarinic Receptor Antagonism: this compound hydrochloride exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][7][19] This action counteracts the contractile effects of acetylcholine in the gut.

-

Local Anesthetic Effect: It also possesses a local anesthetic effect, which helps to reduce the sensitivity of nerve endings within the gut wall, thereby dampening pain signals.[4]

The following diagram illustrates the proposed signaling pathway for this compound hydrochloride's action on a gastrointestinal smooth muscle cell.

Caption: Signaling pathway of this compound Hydrochloride.

Conclusion

This compound hydrochloride remains a cornerstone in the management of irritable bowel syndrome due to its targeted action on gastrointestinal smooth muscle. A thorough understanding of its chemical properties, structure, and multifaceted mechanism of action is paramount for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for the consistent and accurate characterization of this important pharmaceutical agent. Further research into its specific interactions with ion channels and receptors will continue to refine our understanding and may lead to the development of even more targeted therapies for functional bowel disorders.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 8. scribd.com [scribd.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. westlab.com [westlab.com]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. What is pKa and how is it used in drug development? [pion-inc.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. youtube.com [youtube.com]

Mebeverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Introduction

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of abdominal pain and cramping associated with Irritable Bowel Syndrome (IBS) and other functional gastrointestinal disorders.[1][2][3][4][5][6][7][8] Unlike traditional anticholinergic agents, this compound exerts its effects primarily through a direct action on the smooth muscle of the gastrointestinal tract, leading to a reduction in spasm without affecting normal gut motility at therapeutic doses.[4][6][9] Its efficacy stems from a multifaceted mechanism of action that involves the modulation of several key cellular processes, including ion channel activity and receptor interactions, which collectively lead to smooth muscle relaxation.[1][9] This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanisms of Action

The spasmolytic effect of this compound is not attributed to a single pathway but rather to a combination of synergistic actions at the cellular level of the gut smooth muscle.[1][9] The primary mechanisms identified are the blockade of ion channels and a weak interaction with muscarinic receptors.

Ion Channel Modulation

This compound's principal effect is the modulation of ion channels within the smooth muscle cell membrane, which directly influences cellular excitability and the contractile process.[9][10]

-

Sodium (Na+) Channel Blockade: this compound directly blocks voltage-operated sodium channels.[11] By reducing the permeability of the smooth muscle cell membrane to sodium ions, it decreases the excitability of the muscle cell, making it less responsive to stimuli that would normally trigger depolarization and subsequent contraction.[1][2][12] This action contributes to the prevention of spasms and is also responsible for a local anesthetic effect, which can further reduce the sensitivity of gut muscles to painful stimuli.[1][2][10]

-

Calcium (Ca2+) Channel Blockade: The drug is a potent inhibitor of calcium influx through L-type calcium channels.[1][2][11] The influx of extracellular calcium is a critical step for initiating the contraction of smooth muscle fibers.[2] By blocking these channels, this compound reduces the availability of intracellular calcium, thereby directly interfering with the contractile machinery and promoting muscle relaxation.[1][2][13]

-

Potassium (K+) Channel Influence: While the primary focus has been on sodium and calcium channels, this compound's actions may also involve potassium channels.[14] The activity of potassium channels is crucial for maintaining the hyperpolarized (resting) state of the smooth muscle cell membrane.[15] By influencing potassium efflux, this compound could help stabilize the membrane potential, making it more difficult to reach the threshold for depolarization and contraction, thus promoting relaxation.[16]

Intracellular Calcium Store Regulation

Beyond blocking the entry of extracellular calcium, this compound also limits the refilling of intracellular calcium stores, such as the sarcoplasmic reticulum.[12] This secondary effect ensures that even upon stimulation by neurotransmitters, the amount of calcium that can be mobilized from these internal depots is limited, further dampening the contractile response.[12][14]

Receptor and Enzyme Interactions

-

Muscarinic Receptor Antagonism: this compound is classified as an anticholinergic agent and is known to act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[3][5][10][17] By blocking these receptors on smooth muscle cells, it inhibits the contractile effects of acetylcholine, a key neurotransmitter in the parasympathetic nervous system that stimulates gut motility.[3][18] However, this activity is considered weak, and importantly, this compound does not produce the typical systemic anticholinergic side effects (e.g., dry mouth, blurred vision) seen with drugs like atropine, suggesting a more localized action within the gut.[4][5][6]

-

Phosphodiesterase (PDE) Inhibition: A weak inhibitory effect on phosphodiesterase has also been proposed as a contributing mechanism.[9] PDE inhibition would lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates signaling pathways that promote smooth muscle relaxation.[19][20]

Quantitative Data

Quantitative analysis of this compound's potency has been performed in various experimental models. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Target/Assay | IC50 Value (µM) | Source |

| This compound | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.91 | [21][22] |

| This compound Derivative 3 | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.76 | [21][22] |

| This compound Derivative 4d | Inhibition of spontaneous contractile activity in isolated smooth muscle preparations | 0.83 | [21][22] |

Experimental Protocols

The mechanisms of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key approaches.

Isolated Smooth Muscle Contractility Assay (Organ Bath)

This ex vivo method is fundamental for studying the direct effects of pharmacological agents on smooth muscle tissue.

-

Objective: To measure the effect of this compound on the contraction and relaxation of isolated gastrointestinal smooth muscle strips.

-

Methodology:

-

Tissue Preparation: Segments of gastrointestinal tissue (e.g., guinea-pig ileum, rat colon, or human colonic biopsies) are dissected and placed in a temperature-controlled organ bath (typically 37°C) containing a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Mounting: Small strips of smooth muscle are mounted vertically in the organ bath, with one end fixed and the other attached to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), during which the bathing solution is periodically changed.

-

Induction of Contraction: A spasmogen (e.g., acetylcholine, histamine, or high potassium solution) is added to the bath to induce a stable, submaximal contraction.

-

Drug Application: Once a stable contraction is achieved, increasing concentrations of this compound are added cumulatively to the bath. The resulting relaxation is recorded by the force transducer.

-

Data Analysis: The magnitude of relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and IC50 values are calculated to determine the potency of this compound.

-

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual smooth muscle cells.

-

Objective: To determine the effect of this compound on specific ion currents (e.g., Na+, Ca2+, K+) flowing through channels in the cell membrane.

-

Methodology:

-

Cell Isolation: Single smooth muscle cells are enzymatically isolated from gastrointestinal tissue.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the membrane of a single cell, forming a high-resistance seal. In the whole-cell configuration, the membrane patch within the pipette is ruptured, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential of the cell is clamped at a specific voltage. Voltage steps are then applied to elicit ion currents through voltage-gated channels.

-

Drug Perfusion: this compound is applied to the cell via a perfusion system.

-

Data Acquisition: The currents flowing across the membrane before, during, and after this compound application are recorded. The analysis reveals the extent to which this compound blocks or modulates specific ion channels.

-

Intracellular Calcium Imaging

This method visualizes and quantifies changes in the concentration of free intracellular calcium ([Ca2+]i).

-

Objective: To measure the effect of this compound on [Ca2+]i transients in smooth muscle cells.

-

Methodology:

-

Cell Loading: Isolated smooth muscle cells or tissue strips are loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM). The dye's fluorescence properties change upon binding to calcium.

-

Stimulation: The cells are stimulated with a contractile agonist to induce an increase in [Ca2+]i.

-

Microscopy and Photometry: The cells are viewed under a fluorescence microscope, and the emitted fluorescence is measured using a photometer or a digital camera. The ratio of fluorescence at different excitation wavelengths is used to calculate the precise [Ca2+]i.

-

Drug Application: this compound is added, and its effect on both the resting [Ca2+]i and the agonist-induced calcium increase is recorded.

-

Data Analysis: The results demonstrate this compound's ability to inhibit calcium influx and/or release from internal stores.

-

Visualizations: Signaling Pathways and Workflows

Caption: Overview of this compound's multifaceted mechanism of action.

Caption: Inhibition of smooth muscle contraction signaling by this compound.

Caption: Experimental workflow for isolated organ bath studies.

Conclusion

The mechanism of action of this compound on smooth muscle is complex and multifaceted, providing a robust rationale for its clinical efficacy in treating hypermotility disorders like IBS. Its primary role as a direct-acting musculotropic agent is mediated predominantly through the blockade of sodium and calcium ion channels, which reduces cellular excitability and directly inhibits the machinery of contraction.[1][2][11] This is supplemented by secondary actions, including the inhibition of intracellular calcium store refilling, weak muscarinic receptor antagonism, and potential phosphodiesterase inhibition.[3][9][12] This combination of mechanisms allows this compound to effectively relieve muscle spasms and associated pain with a favorable safety profile, notably lacking the systemic anticholinergic side effects that limit the use of other antispasmodic agents.[6] Further research into its precise interactions with different ion channel subtypes and intracellular signaling cascades will continue to refine our understanding of this important therapeutic agent.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. Unleashing the Power of this compound Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A systematic review of efficacy and tolerability of this compound in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. About this compound - NHS [nhs.uk]

- 8. mdpi.com [mdpi.com]

- 9. mims.com [mims.com]

- 10. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological aspects of this compound and antispasmodics ... [degruyterbrill.com]

- 13. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Novel treatment strategies for smooth muscle disorders: Targeting Kv7 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 18. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Spasmolytic Activity and Anti-Inflammatory Effect of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of Mebeverine in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Mebeverine, a musculotropic antispasmodic agent primarily used in the treatment of irritable bowel syndrome (IBS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study and development of similar compounds. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Executive Summary

This compound undergoes rapid and extensive first-pass metabolism in preclinical species, primarily through hydrolysis of its ester bond. This leads to the formation of two major initial metabolites: this compound alcohol (MB-OH) and Veratric acid. Due to this rapid conversion, the parent drug is often found in negligible concentrations in systemic circulation after oral administration.[1][2] Subsequent metabolism involves oxidation, demethylation, and conjugation of the initial metabolites, resulting in a complex metabolic profile. Pharmacokinetic studies in rats have demonstrated the rapid elimination of the parent compound and the prompt appearance of its metabolites in plasma. While some pharmacokinetic data is available for dogs, comprehensive data for other common preclinical species such as monkeys remains limited in publicly available literature.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound is characterized by its rapid absorption and extensive metabolism. The parent drug's systemic exposure is typically very low, making its metabolites key analytes in pharmacokinetic assessments.

Rat

Studies in rats have provided the most comprehensive preclinical pharmacokinetic data for this compound. Following intravenous administration, this compound is rapidly eliminated from plasma.[1] After oral administration, only trace amounts of the parent drug are detectable, while its metabolite, Veratric acid, reaches significant concentrations.[1]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | This compound (IV) | Veratric Acid (after IV this compound) | Veratric Acid (after Oral this compound) |

| Dose | 2 mg | 2 mg | 2 mg |

| Cmax | - | 1.80 µg/mL | 0.90 µg/mL |

| Tmax | - | 15-30 min | 15 min - 4 h |

| Half-life (t½) | 29 min | - | - |

| Data sourced from Dickinson et al. (1991)[1] |

Dog

Pharmacokinetic data for this compound in dogs is less comprehensive. One study investigated the oral pharmacokinetics of different this compound HCl formulations in beagle dogs.

Table 2: Pharmacokinetic Parameters of this compound HCl Formulations in Beagle Dogs

| Formulation | Cmax | Tmax |

| Floating Matrix Tablet (FT-10) | ~ Marketed Product | 2.167 h |

| Floating Raft System (FRS-11) | Higher than Marketed Product | 3.0 h |

| Marketed Product (Duspatalin® 200 mg retard) | - | 3.33 h |

| Data sourced from a study on gastroretentive floating matrix tablets and floating raft systems. |

Note: Comprehensive pharmacokinetic parameters such as AUC and half-life for this compound and its primary metabolites in dogs were not available in the reviewed literature.

Monkey

Quantitative pharmacokinetic data for this compound and its metabolites in monkeys could not be identified in the publicly available scientific literature reviewed for this guide.

Metabolism of this compound

This compound is extensively metabolized, with the primary pathway being esterase-catalyzed hydrolysis. This initial step is followed by further biotransformations of the resulting alcohol and acid moieties.

Primary Metabolic Pathway

The principal metabolic pathway of this compound involves the cleavage of the ester linkage to form this compound alcohol and Veratric acid.[2] This hydrolysis occurs rapidly and is a key determinant of the parent drug's low bioavailability.

Secondary Metabolism

Following the initial hydrolysis, this compound alcohol and Veratric acid undergo further metabolism. This compound alcohol can be oxidized to form this compound acid.[3] Other identified metabolic pathways include O-demethylation, N-dealkylation, and aromatic hydroxylation, leading to a variety of secondary metabolites.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the pharmacokinetics and metabolism of drug candidates. Below are outlines of typical methodologies employed in preclinical studies of this compound.

In Vivo Pharmacokinetic Study Workflow

A general workflow for an in vivo pharmacokinetic study in a preclinical model is depicted below.

a. Animal Models and Drug Administration:

-

Species: Sprague-Dawley or Wistar rats are commonly used. Beagle dogs are also utilized.

-

Administration: this compound hydrochloride is typically administered orally (gavage) or intravenously (bolus injection). The vehicle is often water or saline.

b. Blood Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, jugular vein cannulation in rats; cephalic vein in dogs).

-

A typical sampling schedule might include pre-dose, and 5, 15, 30, 60, 90, 120, 240, 360, and 480 minutes post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

c. Plasma Preparation and Storage:

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).

-

Plasma samples are stored frozen (e.g., at -80°C) until analysis.

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.

a. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile (B52724) (e.g., 400 µL).

-

Vortex mix the sample to ensure complete protein precipitation.

-

Centrifuge the sample (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system.

b. Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C18, Phenomenex Luna C8).

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer with formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

In Vitro Metabolism Study

In vitro metabolism studies using liver microsomes are conducted to investigate the metabolic stability and identify the enzymes involved in the metabolism of a compound.

a. Incubation with Liver Microsomes:

-

Prepare an incubation mixture containing liver microsomes (from rat, dog, or human) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Add the test compound (this compound) to the incubation mixture.

-

Initiate the metabolic reaction by adding a cofactor, typically NADPH.

-

Incubate the mixture at 37°C for a specified period.

-

Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

-

Analyze the samples by LC-MS/MS to determine the disappearance of the parent compound and the formation of metabolites.

Conclusion

The preclinical pharmacokinetic profile of this compound is dominated by its rapid and extensive metabolism, primarily through ester hydrolysis. This leads to very low systemic exposure of the parent drug and the formation of several metabolites, with this compound alcohol and Veratric acid being the initial and most prominent. While pharmacokinetic data in rats is relatively well-documented, there is a notable lack of comprehensive data in other key preclinical species like dogs and monkeys. The analytical methods for quantifying this compound and its metabolites are well-established, relying on sensitive LC-MS/MS techniques. The experimental protocols outlined in this guide provide a framework for conducting further preclinical studies to fill the existing data gaps and to better understand the disposition of this compound and related compounds. This knowledge is essential for the rational design and development of new therapeutic agents with improved pharmacokinetic properties.

References

- 1. HPLC-MS/MS method for the simultaneous quantification of desmethylthis compound acid, this compound acid and this compound alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebeverine's effect on voltage-gated calcium and sodium channels

Effect on Voltage-Gated Calcium Channels (CaV)

Mebeverine's primary spasmolytic effect is attributed to its ability to inhibit the influx of calcium into gastrointestinal smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and alleviation of spasms.

Quantitative Data

Table 2: Qualitative Effects of this compound on Voltage-Gated Calcium Channels

| Parameter | Observation | Tissue/Cell Type | Reference |

| Calcium Influx | Inhibits intracellular calcium accumulation. | Smooth muscle cells | |

| Smooth Muscle Contraction | Relaxes smooth muscles by reducing calcium influx. | Gastrointestinal smooth muscle | |

| Spasmolytic Activity | Primarily based on the inhibition of calcium influx into smooth muscle cells. | Gastrointestinal smooth muscle |

Experimental Protocols

Investigating the effect of this compound on CaV channels typically involves patch-clamp electrophysiology on isolated smooth muscle cells or measuring changes in intracellular calcium concentration using fluorescent indicators.

Protocol 2: Whole-Cell Patch-Clamp Recording of L-type Ca2+ Currents in Colonic Myocytes (General Protocol)

-

Cell Isolation: Single smooth muscle cells are enzymatically dissociated from the circular muscle layer of the colon.

-

Solutions:

-

External Solution (mM): NaCl 135, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4. To isolate Ca2+ currents, Na+ can be replaced with a non-permeant cation like NMDG+, and K+ channels can be blocked with agents like TEA or 4-AP.

-

Internal (Pipette) Solution (mM): CsCl 130, MgCl2 2, EGTA 10, HEPES 10, Mg-ATP 4; pH adjusted to 7.2 with CsOH. Cesium is used to block outward K+ currents.

-

-

Electrophysiological Recording:

-

Whole-cell configuration of the patch-clamp technique is established.

-

Cells are held at a holding potential of -80 mV.

-

L-type Ca2+ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

A current-voltage (I-V) relationship is generated by applying a series of voltage steps.

-

-

Drug Application: this compound is applied at various concentrations via a perfusion system, and the effect on the peak Ca2+ current is measured.

-

Data Analysis: A dose-response curve is constructed by plotting the percentage inhibition of the Ca2+ current against the this compound concentration to determine the IC50 value.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

-

Cell Preparation: Isolated colonic smooth muscle cells are plated on coverslips.

-

Dye Loading: Cells are incubated with the fluorescent Ca2+ indicator Fura-2 AM.

-

Fluorescence Measurement:

-

The coverslip is mounted on a fluorescence microscope imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission at 510 nm is recorded.

-

The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the [Ca2+]i.

-

-

Experimental Procedure:

-

A baseline [Ca2+]i is recorded.

-

Cells are stimulated with a depolarizing agent (e.g., high KCl) to induce Ca2+ influx through voltage-gated calcium channels.

-

The effect of this compound is assessed by pre-incubating the cells with the drug before stimulation or by applying it during the sustained phase of the Ca2+ response.

-

-

Data Analysis: The change in the F340/F380 ratio in the presence of this compound compared to the control response indicates the drug's effect on Ca2+ influx.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflows for the experimental protocols described.

Caption: Proposed mechanism of this compound's spasmolytic action.

Caption: General workflow for patch-clamp electrophysiology.

Discussion and Future Directions

The available evidence strongly indicates that this compound's therapeutic effects are, at least in part, mediated by its blockade of voltage-gated sodium and calcium channels in the gastrointestinal tract. The sodium channel blockade likely contributes to a local anesthetic effect, reducing visceral hypersensitivity, while the calcium channel blockade directly leads to smooth muscle relaxation.

However, a significant gap exists in the literature regarding the quantitative pharmacology of this compound on specific ion channel subtypes. Future research should focus on:

-

Determining IC50 values: Conducting dose-response studies to quantify the potency of this compound on a panel of NaV and CaV channel subtypes, particularly those expressed in GI smooth muscle and sensory neurons.

-

Investigating state-dependence: Examining whether this compound's blocking action is dependent on the conformational state (resting, open, or inactivated) of the channels.

-

Elucidating binding sites: Utilizing molecular modeling and site-directed mutagenesis to identify the specific binding sites of this compound on the channel proteins.

-

Evaluating metabolite activity: While early studies suggest a lack of activity, a more comprehensive evaluation of this compound's metabolites on various ion channel subtypes is warranted.

A more detailed understanding of this compound's interactions with voltage-gated ion channels will not only provide a more complete picture of its mechanism of action but also pave the way for the development of more targeted and effective therapies for functional gastrointestinal disorders.

Conclusion

This compound's dual inhibitory action on voltage-gated sodium and calcium channels provides a solid rationale for its clinical efficacy as an antispasmodic. While the current understanding is largely qualitative, this guide provides a framework for future quantitative and mechanistic studies. The detailed experimental protocols and conceptual diagrams presented herein serve as a resource for researchers aiming to further elucidate the intricate pharmacology of this widely used therapeutic agent.

Investigational Applications of Mebeverine Beyond Irritable Bowel Syndrome: A Technical Whitepaper for Researchers

For research, scientific, and drug development professionals, this document explores the potential, yet largely uninvestigated, therapeutic applications of the antispasmodic drug mebeverine beyond its established use in irritable bowel syndrome (IBS). This guide synthesizes the known mechanisms of this compound and extrapolates its potential relevance in oncology and cardiotoxicity, highlighting areas for future preclinical and clinical research.

Executive Summary

This compound, a musculotropic antispasmodic, primarily targets smooth muscle cells in the gastrointestinal tract to alleviate symptoms of IBS.[1][2] Its mechanism of action involves the blockade of voltage-gated sodium channels and L-type calcium channels, leading to muscle relaxation.[2][3] While clinically established for IBS, the molecular targets of this compound—ion channels—play crucial roles in the pathophysiology of other diseases, including cancer and cardiovascular disorders. This whitepaper posits that this compound's known pharmacological activities present a compelling case for its investigation in these non-gastrointestinal indications. To date, direct preclinical or clinical evidence for this compound's efficacy in oncology and cardiotoxicity is sparse; therefore, this document aims to provide a theoretical framework to stimulate and guide future research endeavors.

Core Mechanism of Action of this compound

This compound's primary therapeutic effect in IBS stems from its direct action on the smooth muscles of the intestine.[1] Its multifaceted mechanism involves:

-

Blockade of Voltage-Gated Sodium Channels (VGSCs): this compound inhibits the influx of sodium ions into smooth muscle cells, which is essential for the generation and propagation of action potentials that trigger muscle contraction.[2]

-

Inhibition of L-type Calcium Channels: By blocking these channels, this compound reduces the influx of calcium, a critical secondary messenger in muscle contraction.[2][3]

-

Local Anesthetic Effect: this compound also exhibits local anesthetic properties, which may contribute to pain relief in IBS.[2]

These actions collectively lead to the relaxation of intestinal smooth muscle, thereby reducing the painful spasms characteristic of IBS.

Figure 1. Established Mechanism of this compound in Intestinal Smooth Muscle

Investigational Use in Oncology: A Theoretical Perspective

The repurposing of existing drugs for cancer therapy is a rapidly growing field of research.[4][5] While no direct studies have evaluated this compound's anticancer potential, its known targets, VGSCs and calcium channels, are increasingly recognized for their roles in cancer progression.

Rationale for Investigation

-

Voltage-Gated Sodium Channels in Cancer: Aberrant expression and activity of VGSCs are implicated in the metastatic potential of various cancers, including breast, prostate, and colon cancer.[6] These channels are thought to contribute to cancer cell invasion and motility.[6] Therefore, a VGSC blocker like this compound could theoretically impede these processes.

-

Calcium Channels in Cancer: Calcium signaling is crucial for numerous cellular processes that are dysregulated in cancer, such as proliferation, apoptosis, and migration.[7] L-type calcium channel blockers have been investigated for their potential to modulate chemotherapy response.[8]

Hypothetical Signaling Pathways for this compound in Cancer Cells

Based on its known mechanisms, this compound could potentially exert anticancer effects through the following pathways:

Figure 2. Hypothetical Anticancer Mechanisms of this compound

Proposed Experimental Protocols for Preclinical Evaluation

To validate the theoretical anticancer effects of this compound, a series of preclinical experiments are warranted.

Table 1: Proposed In Vitro Experimental Protocols

| Experiment | Objective | Methodology | Cell Lines | Key Parameters to Measure |

| Cell Viability Assay | To assess the cytotoxic effects of this compound. | MTT or XTT assay. | Breast (MCF-7, MDA-MB-231), Prostate (PC-3, LNCaP), Colon (HT-29, HCT116) cancer cell lines. | IC50 values after 24, 48, and 72 hours of treatment with a range of this compound concentrations. |

| Apoptosis Assay | To determine if this compound induces programmed cell death. | Annexin V/Propidium Iodide staining followed by flow cytometry. | As above. | Percentage of apoptotic and necrotic cells. |

| Cell Cycle Analysis | To investigate the effect of this compound on cell cycle progression. | Propidium Iodide staining and flow cytometry. | As above. | Distribution of cells in G0/G1, S, and G2/M phases. |

| Invasion Assay | To evaluate the impact of this compound on cancer cell invasion. | Matrigel invasion assay (Boyden chamber). | As above. | Number of invaded cells after treatment with non-toxic concentrations of this compound. |

Investigational Use in Cardioprotection: A Theoretical Framework

Drug-induced cardiotoxicity, a significant side effect of some chemotherapies like doxorubicin (B1662922), presents a major clinical challenge. The known ion channel modulating properties of this compound suggest a potential, yet unexplored, role in cardioprotection.

Rationale for Investigation

-

Ion Channels in Cardiomyocytes: Cardiac function is intricately regulated by the flux of ions through various channels, including sodium and calcium channels. Dysregulation of these channels can contribute to arrhythmias and contractile dysfunction.

-

Doxorubicin-Induced Cardiotoxicity: Doxorubicin is known to disrupt calcium homeostasis and generate reactive oxygen species in cardiomyocytes, leading to cell death and cardiac dysfunction.

Hypothetical Cardioprotective Mechanisms of this compound

This compound's ability to block calcium and sodium channels could theoretically offer protection against doxorubicin-induced cardiotoxicity.

Figure 3. Hypothetical Cardioprotective Workflow of this compound

Proposed Experimental Protocols for Preclinical Evaluation

To explore the potential cardioprotective effects of this compound, the following preclinical studies are proposed.

Table 2: Proposed In Vivo Experimental Protocol

| Experiment | Objective | Methodology | Animal Model | Key Parameters to Measure |

| Doxorubicin-Induced Cardiotoxicity Model | To assess the ability of this compound to mitigate doxorubicin-induced cardiac damage. | Administration of doxorubicin with or without this compound co-treatment. | Rats or mice. | Cardiac function (echocardiography), cardiac injury biomarkers (cTnI, CK-MB), histopathology of heart tissue, oxidative stress markers. |

Other Potential Investigational Areas

Anti-Inflammatory Effects

Recent research has focused on the synthesis of novel this compound derivatives with potential anti-inflammatory properties.[1][9] Molecular docking studies suggest these derivatives may interact with targets like interleukin-1β.[9] This opens up possibilities for investigating this compound and its analogs in inflammatory conditions beyond the gut.

Conclusion and Future Directions

While this compound is a well-established treatment for IBS, its therapeutic potential may extend to other significant diseases. The theoretical frameworks presented in this whitepaper for its application in oncology and cardiotoxicity are based on its known mechanisms of action on ion channels. However, a substantial gap in direct preclinical and clinical evidence remains.

Future research should focus on:

-

In vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-invasive properties.

-

In vivo studies in animal models of cancer and doxorubicin-induced cardiotoxicity to assess efficacy and safety.

-

Exploration of novel this compound derivatives with enhanced potency and selectivity for targets relevant to cancer and cardiovascular disease.

Such investigations are crucial to unlock the full therapeutic potential of this long-standing pharmaceutical agent and to pave the way for novel drug repurposing strategies.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. dovepress.com [dovepress.com]

- 8. Calcium Channel Blockers May Improve Chemotherapy Response - News Center [news.feinberg.northwestern.edu]

- 9. researchgate.net [researchgate.net]

Synthesis of Novel Mebeverine Derivatives and Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of novel derivatives and analogues of Mebeverine, a musculotropic antispasmodic agent used in the treatment of irritable bowel syndrome (IBS). The document provides a comprehensive overview of synthetic methodologies, experimental protocols, and the pharmacological evaluation of these new chemical entities, with a focus on enhancing antispasmodic and anti-inflammatory activities. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound and Rationale for Analogue Synthesis

This compound hydrochloride, chemically known as (RS)-4-(Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate, is a second-generation papaverine (B1678415) analogue. It exerts its therapeutic effect by directly relaxing the smooth muscles of the gastrointestinal tract, thereby alleviating symptoms of abdominal pain and cramping associated with IBS. Its mechanism of action is multifaceted, involving the blockade of voltage-operated sodium and calcium channels, which reduces muscle cell excitability and prevents spasms.[1][2] Additionally, it is noted to have weak antimuscarinic effects.[2]

Despite its widespread use, there is a continuous effort to develop novel this compound derivatives with improved efficacy, a better side-effect profile, and potentially dual therapeutic actions, such as combined antispasmodic and anti-inflammatory effects. The research presented herein focuses on the synthesis of such novel analogues and provides a detailed account of their chemical synthesis and biological evaluation.

This compound's Mechanism of Action: A Signaling Pathway

This compound's primary mode of action is the relaxation of gastrointestinal smooth muscle. This is achieved through a combination of mechanisms that ultimately reduce the intracellular concentration of free calcium ions (Ca²⁺), which are essential for muscle contraction. The signaling pathway is illustrated below.

References

Mebeverine's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is widely prescribed for the symptomatic relief of abdominal pain and cramping associated with irritable bowel syndrome (IBS). While its primary mechanism of action is understood to be a direct effect on gastrointestinal smooth muscle cells, its interaction with muscarinic acetylcholine (B1216132) receptors contributes to its overall pharmacological profile. This technical guide provides an in-depth analysis of this compound's engagement with muscarinic acetylcholine receptor subtypes, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of acetylcholine in the central and peripheral nervous systems. Five subtypes, designated M1 through M5, have been identified, each with distinct tissue distribution and signaling properties. In the gastrointestinal tract, M2 and M3 receptors are predominantly expressed in smooth muscle cells and are key regulators of motility. While this compound is not a classical high-affinity anticholinergic drug, its weak antimuscarinic properties are a component of its therapeutic action. This document aims to consolidate the current understanding of this interaction for a scientific audience.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptors

| Tissue/Cell Line | Agonist | This compound Parameter | Value | Reference |

| Guinea Pig Ileum | Carbachol (B1668302) | IC50 | 36.0 ± 6.2 µg/ml | [2] |

| Guinea Pig Ileum | Acetylcholine | Atropine-like properties | Shifts concentration-response curve to the right at 6 X 10(-6) M | [3] |

Table 1: Functional Antagonism of this compound at Muscarinic Receptors

Muscarinic Receptor Signaling Pathways and this compound's Putative Role

Muscarinic receptors mediate their effects through distinct G protein-coupled signaling cascades. Understanding these pathways is essential to contextualize the potential impact of this compound's antagonist activity.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In smooth muscle, M2 receptor activation can indirectly contribute to contraction by inhibiting the relaxant effects of agents that increase cAMP.

This compound, by acting as an antagonist at these receptors, would theoretically inhibit these signaling cascades, leading to a reduction in smooth muscle contractility.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a drug for a specific receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at or below its Kd value), and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Guinea Pig Ileum Contraction Assay

This functional assay measures the ability of a compound to inhibit agonist-induced smooth muscle contraction.

Objective: To determine the functional antagonism (pA2 value) of this compound against a muscarinic agonist in a native tissue preparation.

Materials:

-

Male guinea pig.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.6), aerated with 95% O2 / 5% CO2.

-

Muscarinic agonist (e.g., carbachol or acetylcholine).

-

This compound hydrochloride.

-

Organ bath with an isometric force transducer.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the lumen and cut into 2-3 cm segments.

-

Mounting: Suspend the ileum segment in an organ bath containing aerated Tyrode's solution at 37°C under a resting tension of approximately 1 gram.

-

Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes, with regular changes of the Tyrode's solution.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

-

Second Agonist Curve: In the continued presence of this compound, generate a second concentration-response curve for the agonist.

-

Repeat: Repeat steps 5 and 6 with increasing concentrations of this compound.

-

Data Analysis: Perform a Schild analysis by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value, which is a measure of the antagonist's affinity.

Conclusion

This compound exhibits weak antagonistic properties at muscarinic acetylcholine receptors, which likely contributes to its overall spasmolytic effect in the gastrointestinal tract. While comprehensive quantitative data on its binding affinities for individual muscarinic receptor subtypes are lacking, functional assays confirm its ability to inhibit agonist-induced smooth muscle contraction. Further research employing radioligand binding studies with cloned human muscarinic receptors and functional assays measuring downstream signaling events, such as intracellular calcium mobilization, would provide a more complete and quantitative understanding of this compound's interaction with this important receptor family. This knowledge would be invaluable for the rational design and development of future gastrointestinal motility disorder therapeutics.

References

An In-depth Technical Guide to the Cellular and Molecular Pathways Affected by Mebeverine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other functional bowel disorders. Its primary therapeutic effect lies in the direct relaxation of gastrointestinal smooth muscle, thereby alleviating abdominal pain, cramping, and discomfort. This technical guide provides a comprehensive overview of the cellular and molecular pathways modulated by this compound. The document details its multifactorial mechanism of action, which involves the modulation of ion channels, interaction with neurotransmitter receptors, and influence on intracellular signaling cascades. This guide synthesizes available quantitative data, presents detailed experimental protocols for studying its effects, and provides visual representations of the key pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, a β-phenylethylamine derivative, exerts its spasmolytic effects directly on the smooth muscle cells of the gastrointestinal tract, distinguishing it from anticholinergic agents that have more systemic effects.[1][2][3] Its localized action within the gut contributes to a favorable side-effect profile.[4] The therapeutic efficacy of this compound stems from its ability to interfere with several key processes that govern smooth muscle excitability and contraction. This guide will delve into the specific molecular targets and cellular pathways affected by this compound.

Modulation of Ion Channels

A primary mechanism of this compound's action is the modulation of ion channels in gastrointestinal smooth muscle cells, leading to a reduction in cell excitability and contractility.

Voltage-Gated Sodium Channels

This compound acts as a blocker of voltage-operated sodium channels.[2][3] This action reduces the influx of sodium ions, which are crucial for the generation and propagation of action potentials in muscle cells. By inhibiting these channels, this compound decreases muscle excitability and contributes to its local anesthetic effect, reducing the sensitivity of the gut to painful stimuli.[3] This modulation of sodium channels leads to a decrease in spike activity in smooth muscle cells.[2]

Voltage-Gated Calcium Channels

This compound inhibits the influx of calcium into smooth muscle cells by blocking calcium channels.[1] Calcium ions are essential for the initiation of muscle contraction. The influx of extracellular calcium, primarily through L-type calcium channels, triggers the release of further calcium from intracellular stores, leading to the activation of contractile proteins. By blocking these channels, this compound reduces intracellular calcium accumulation, leading to smooth muscle relaxation and the prevention of spasms.[2][5]

Potassium Channels

While the direct effects of this compound on potassium channels are not as well-documented, a study on a related compound, diclofenac, has postulated an effect on K+ channels.[1] Further research is needed to fully elucidate the role of potassium channels in this compound's mechanism of action.

Interaction with Neurotransmitter Receptors

This compound also interacts with several neurotransmitter systems that regulate gut motility.

Muscarinic Receptors

This compound exhibits anticholinergic properties by acting as a muscarinic receptor antagonist.[6][7] It blocks muscarinic receptors on the surface of smooth muscle cells, thereby inhibiting the contractile signals mediated by acetylcholine.[6] This contributes to its spasmolytic effect. Notably, a concentration of 6x10⁻⁶ M this compound has been shown to exhibit atropine-like properties by shifting the concentration-response curve of the muscarinic agonist carbachol (B1668302) to the right.[2]

Adrenergic System

This compound has been reported to block the reuptake of noradrenaline at sympathetic nerve endings.[6] This action can potentiate the inhibitory effects of the sympathetic nervous system on gut motility, further contributing to smooth muscle relaxation.

Intracellular Signaling Pathways

This compound's influence extends to intracellular signaling cascades that regulate smooth muscle function.

Inhibition of Intracellular Calcium Replenishment

Beyond blocking calcium influx through plasma membrane channels, this compound also acts as an inhibitor of calcium-depot replenishment.[5] This dual action ensures a more sustained reduction in intracellular calcium availability, thereby normalizing small bowel motility.[5]

Phosphodiesterase Inhibition

Some evidence suggests that this compound may have a weak inhibitory effect on phosphodiesterase (PDE).[8] PDE enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are second messengers that promote smooth muscle relaxation. By weakly inhibiting PDE, this compound may contribute to elevated levels of these cyclic nucleotides, further promoting relaxation.

Quantitative Data

| Parameter | Target/Effect | Value | Species/Tissue | Reference |

| Concentration for Atropine-like effect | Muscarinic Receptors | 6 x 10⁻⁶ M | Guinea-pig taenia caeci | [2] |

| Concentration for Hyperpolarization | Smooth Muscle Cells | 6 x 10⁻⁵ M | Guinea-pig taenia caeci | [2] |

| Resulting Hyperpolarization | Smooth Muscle Cells | 2.1 ± 0.5 mV | Guinea-pig taenia caeci | [2] |

Experimental Protocols

The following sections detail methodologies for key experiments used to characterize the cellular and molecular effects of this compound.

Ussing Chamber Assay for Ion Transport

This protocol is based on the methodology described by Tyrakowski et al. (2006) to study the effect of this compound on transepithelial ion transport.[1]

-

Objective: To measure the effect of this compound on transepithelial potential difference and ion currents in the distal colon.

-

Tissue Preparation:

-

Euthanize a rabbit and dissect a segment of the distal colon.

-

Open the colon segment along the mesenteric border and rinse with a Krebs-Henseleit solution.

-

Remove the external muscle layers by blunt dissection to obtain a preparation of mucosa and submucosa.

-

Mount the tissue preparation in an Ussing chamber with an exposed area of 1 cm².

-

-

Ussing Chamber Setup:

-

Fill both the mucosal and serosal sides of the Ussing chamber with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Measure the transepithelial potential difference (PD) using Ag/AgCl electrodes connected to the chamber via agar (B569324) bridges.

-

A peristaltic pump can be used to gently stimulate the epithelial surface to mimic intestinal passage.

-

-

Experimental Procedure:

-

Allow the tissue to equilibrate in the Ussing chamber until a stable baseline PD is achieved.

-

Introduce this compound into the stimulation fluid on the mucosal side at the desired concentration.

-

Record the changes in transepithelial potential difference.

-

To investigate the specific ions involved, selective ion transport inhibitors can be used. For example, bumetanide (B1668049) can be used to inhibit chloride transport, and amiloride (B1667095) can be used to inhibit sodium transport.[1]

-

-

Data Analysis: Analyze the changes in transepithelial potential difference before and after the application of this compound, with and without ion transport inhibitors, to determine its effect on specific ion currents.

Smooth Muscle Contractility Assay

This is a generalized protocol for assessing the effect of this compound on smooth muscle contraction in an organ bath.

-

Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of isolated intestinal smooth muscle.

-

Tissue Preparation:

-

Isolate a segment of intestine (e.g., guinea pig ileum or taenia caeci) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Prepare longitudinal or circular muscle strips of appropriate size (e.g., 1-2 cm long).

-

-

Organ Bath Setup:

-

Mount the muscle strip in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an initial resting tension to the muscle strip (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with regular washing.

-

-

Experimental Procedure:

-

Record the spontaneous contractile activity of the muscle strip.

-

To study the effect on agonist-induced contractions, add a contractile agent (e.g., acetylcholine, carbachol, or KCl) to the organ bath to elicit a contractile response.

-

After washing and re-equilibration, incubate the tissue with this compound at various concentrations for a defined period.

-

Re-administer the contractile agonist in the presence of this compound and record the contractile response.

-

-

Data Analysis: Construct concentration-response curves for the contractile agonist in the absence and presence of different concentrations of this compound. Calculate parameters such as the EC50 of the agonist and the maximum contraction to determine the inhibitory effect of this compound.

Patch-Clamp Electrophysiology for Ion Channel Blockade

This is a generalized protocol to study the effects of this compound on specific ion channels in isolated smooth muscle cells.

-

Objective: To measure the effect of this compound on voltage-gated sodium and calcium currents in single smooth muscle cells.

-

Cell Isolation:

-

Isolate single smooth muscle cells from intestinal tissue (e.g., colon) by enzymatic digestion using a combination of enzymes such as collagenase and papain.

-

Plate the isolated cells on glass coverslips and allow them to adhere.

-

-

Patch-Clamp Recording:

-

Use the whole-cell patch-clamp technique to record ion channel currents.

-

Use appropriate internal (pipette) and external (bath) solutions to isolate the specific ion current of interest (e.g., Na⁺ or Ca²⁺ currents).

-

Apply specific voltage-clamp protocols to activate the channels and record the resulting currents.

-

-

Experimental Procedure:

-

Obtain a stable whole-cell recording from a single smooth muscle cell.

-

Apply voltage steps to elicit the ion current of interest and record baseline currents.

-

Perfuse the cell with an external solution containing this compound at various concentrations.

-

Record the ion currents in the presence of this compound.

-

-

Data Analysis: Measure the peak amplitude of the ion currents before and after the application of this compound. Construct a concentration-inhibition curve to determine the IC50 value for this compound's blockade of the specific ion channel.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways affected by this compound in smooth muscle cells.

Experimental Workflows

Caption: Generalized workflows for key experimental assays.

Conclusion

This compound is a multifaceted drug that exerts its spasmolytic effects on gastrointestinal smooth muscle through a combination of cellular and molecular mechanisms. Its primary actions involve the blockade of voltage-gated sodium and calcium channels, leading to reduced muscle cell excitability and contractility. Additionally, its antagonistic effects on muscarinic receptors and potential modulation of noradrenaline reuptake and phosphodiesterase activity contribute to its overall therapeutic profile. While the qualitative aspects of its mechanism of action are well-established, there is a need for more comprehensive quantitative studies to determine the specific affinities and potencies of this compound at its various molecular targets. A deeper understanding of these quantitative parameters will be invaluable for the future development of more targeted and effective therapies for functional gastrointestinal disorders. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

- 1. This compound influences sodium ion transport in the distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Fenoverine: a novel synchronizer of smooth muscle motility by interference with cellular calcium flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. getzpharma.com [getzpharma.com]

- 6. This compound Hydrochloride | C25H36ClNO5 | CID 17683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enantioselective Landscape of Mebeverine: A Technical Guide to its Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebeverine, a musculotropic antispasmodic agent, is widely utilized for the symptomatic relief of irritable bowel syndrome (IBS). Clinically, it is administered as a racemic mixture of its (R)- and (S)-enantiomers. While the pharmacodynamic profile of the racemate points towards a multi-modal mechanism of action, a significant gap exists in the scientific literature regarding the specific contributions of each enantiomer. This technical guide synthesizes the current understanding of this compound's pharmacodynamics, delving into its effects on ion channels and muscarinic receptors. In the absence of direct comparative data for the enantiomers, this document also explores the principles of stereoselectivity at these targets to postulate potential differences in the activity of (R)- and (S)-mebeverine. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of key signaling pathways and experimental workflows, to facilitate further research into the enantioselective pharmacology of this important therapeutic agent.